ethyl 2-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Description
Ethyl 2-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a synthetic organic compound featuring a hybrid scaffold integrating indole, piperidine, sulfonyl, and benzoate moieties. The indole and piperidine groups may confer lipophilicity and blood-brain barrier permeability, while the sulfonyl and benzoate esters could influence metabolic stability and solubility .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-3-36-27(33)20-8-4-6-10-22(20)28-25(31)18-37(34,35)24-16-30(23-11-7-5-9-21(23)24)17-26(32)29-14-12-19(2)13-15-29/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQPBXIMTPWRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that the compound could interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it’s likely that it could affect multiple pathways, potentially leading to a wide range of downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to interact with multiple targets and pathways, it could have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict exactly how these factors would impact its activity.
Biological Activity
Ethyl 2-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 449.6 g/mol. The structure includes a piperidine moiety, an indole ring, and a benzoate group, which are significant for its biological interactions.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:
- Cholinesterase Inhibition : Many derivatives containing piperidine and indole structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease (AD). This inhibition can enhance cholinergic transmission in the brain, potentially improving cognitive functions .
- Antioxidant Activity : The presence of the indole ring may contribute to antioxidant properties, helping to mitigate oxidative stress within cells. This activity is vital in neuroprotective strategies against neurodegenerative diseases .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in various inflammatory conditions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 0.39 | |
| Antioxidant Activity | Moderate | |
| Anti-inflammatory Activity | Significant |
Study on AChE Inhibition
A study investigated the AChE inhibitory activity of various piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent inhibition with IC50 values as low as 0.39 µM, suggesting their potential as therapeutic agents for Alzheimer’s disease .
Neuroprotective Effects
Another study assessed the neuroprotective effects of similar compounds on PC12 cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death and enhanced cell viability, indicating that these compounds could protect neuronal cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues from the evidence include:
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate ():
- Key Differences :
- Replaces the sulfonylacetamido group with a pyridoindole-methyl substitution.
- Molecular Weight: 334.41 g/mol (vs. hypothetical ~500 g/mol for the target compound). Safety Profile: Requires stringent handling due to respiratory and dermal hazards .
Ethyl 2-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate ():
- Key Differences :
- Substitutes the indole-sulfonyl group with a chlorophenyl-oxadiazole-pyridone system.
- Higher logP (4.41) compared to the target compound (estimated logP ~3.5–4.0), suggesting increased lipophilicity.
- Physicochemical Data :
- Molecular Weight: 478.89 g/mol.
- Polar Surface Area: 90.564 Ų (indicative of moderate solubility) .
Patent Compounds from EP 2 402 347 A1 (): Example: Compound 1 (morpholinothienopyrimidine-indazole derivative). Key Differences:
- Incorporates a morpholine ring and thienopyrimidine core instead of indole and piperidine.
Physicochemical and Pharmacokinetic Comparisons
Key Findings :
- The target compound’s indole and piperidine groups may enhance CNS penetration compared to ’s chlorophenyl-oxadiazole system, which prioritizes metabolic stability .
- ’s simpler pyridoindole structure offers lower molecular weight but reduced versatility in receptor binding .
- Patent compounds () demonstrate that sulfonyl and morpholine groups improve solubility and target affinity but increase synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
